3-acetyl-4-methoxy-2(1H)-quinolinone - 400079-79-0

3-acetyl-4-methoxy-2(1H)-quinolinone

Catalog Number: EVT-3173863
CAS Number: 400079-79-0
Molecular Formula: C12H11NO3
Molecular Weight: 217.22 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Synthesis Analysis
  • General Methods: The synthesis of substituted 2(1H)-quinolinones often involves multistep reactions starting from readily available starting materials. Common synthetic strategies include:
    • Conrad-Limpach Synthesis: This classic approach utilizes the condensation of anilines with β-keto esters to construct the quinolinone core. [, ]
    • Other Cyclization Reactions: Alternative methods involve the cyclization of appropriately substituted benzene derivatives. []
Molecular Structure Analysis
  • Techniques: Techniques like X-ray crystallography, nuclear magnetic resonance (NMR) spectroscopy, and computational modeling are frequently employed to elucidate the three-dimensional structures and conformational preferences of these molecules. [, ]
Chemical Reactions Analysis
  • Derivatization: The presence of reactive functional groups on the quinolinone scaffold allows for further chemical modifications. For instance, the carbonyl group at the 2-position can undergo reactions like alkylation, acylation, and condensation to introduce new substituents. [, ]
  • Metal Complexation: Certain quinolinone derivatives can act as ligands, coordinating with metal ions to form complexes with distinct properties. []
  • The specific mechanism of action for substituted 2(1H)-quinolinones varies depending on the nature and position of the substituents. Some general mechanisms identified in the provided papers include:
    • Calcium Antagonism: Certain derivatives exhibit calcium channel blocking activity, making them potentially useful for treating cardiovascular diseases. [, ]
    • Sigma Receptor Agonism: Some compounds display affinity for sigma receptors, which are implicated in various neurological and psychiatric disorders. [, ]
    • Phosphodiesterase Inhibition: Cilostazol, a well-known drug containing a quinolinone moiety, acts as a phosphodiesterase type 3 inhibitor, leading to vasodilation and platelet aggregation inhibition. []
    • 5-Lipoxygenase Inhibition: Some quinolinone derivatives have been shown to inhibit the 5-lipoxygenase enzyme, which plays a crucial role in the biosynthesis of leukotrienes, mediators of inflammation. []

Applications (General for related compounds):

  • The scientific applications of substituted 2(1H)-quinolinones are diverse, owing to their broad spectrum of biological activities. Some key areas of research and application include:
    • Pharmaceuticals: The development of drugs targeting various diseases like cardiovascular disorders, cancer, inflammatory diseases, and neurological disorders. [, , , , , , , , , , ]

4-Hydroxy-6-phenyl-6H-pyrano[3,2-c]-pyridin-2,5-diones

  • Compound Description: This class of compounds serves as a precursor to 3-acetyl-4-hydroxy-1-phenylpyridin-2(1H)-ones in a synthetic pathway. []
  • Relevance: These compounds can undergo ring-opening reactions to yield 3-acetyl-4-hydroxy-1-phenylpyridin-2(1H)-ones. This structural similarity, particularly the presence of the 3-acetyl and 4-hydroxy substituents on the pyridinone core, highlights the relationship to the target compound, 3-acetyl-4-methoxy-2(1H)-quinolinone. [] The target compound shares a similar pyridinone core structure, with the variation being a methoxy group at the 4-position instead of a hydroxy group. (See: )

3-Acetyl-4-hydroxy-1-phenylpyridin-2(1H)-ones

  • Compound Description: This class of compounds is synthesized via a ring-opening reaction of 4-hydroxy-6-phenyl-6H-pyrano[3,2-c]-pyridin-2,5-diones. They can be further modified to create a variety of derivatives. []
  • Relevance: These compounds share a close structural resemblance to 3-acetyl-4-methoxy-2(1H)-quinolinone. Both possess a core pyridinone structure with an acetyl group at the 3-position. The primary difference lies in the substituent at the 4-position, where the target compound has a methoxy group, while these related compounds have a hydroxy group and a phenyl substituent on the nitrogen. This structural similarity suggests potential shared chemical properties and reactivity patterns. [] (See: )

4-Hydroxy-3-[N-hydroxyethanimidoyl]-1-phenylpyridin-2(1H)-ones

  • Compound Description: This class of compounds is derived from 3-acetyl-4-hydroxy-1-phenylpyridin-2(1H)-ones by reaction with hydroxylamine hydrochloride. These intermediates are then used to synthesize 3-alkyloxyiminoacetyl-4-hydroxy-1-phenylpyridin-2(1H)-ones. []
  • Relevance: These compounds are structurally related to 3-acetyl-4-methoxy-2(1H)-quinolinone through their shared pyridinone core. The 3-position substituent in this class of compounds, an N-hydroxyethanimidoyl group, is derived from the 3-acetyl group present in both the target compound and its precursor, 3-acetyl-4-hydroxy-1-phenylpyridin-2(1H)-one. This structural connection suggests a potential synthetic route for modifying the 3-acetyl group in 3-acetyl-4-methoxy-2(1H)-quinolinone. [] (See: )

3-Alkyloxyiminoacetyl-4-hydroxy-1-phenylpyridin-2(1H)-ones

  • Compound Description: Synthesized from 4-hydroxy-3-[N-hydroxyethanimidoyl]-1-phenylpyridin-2(1H)-ones, this class of compounds features various alkoxyiminoacetyl groups at the 3-position. []
  • Relevance: This class of compounds are structurally related to 3-acetyl-4-methoxy-2(1H)-quinolinone through their shared pyridinone core and modifications stemming from the 3-acetyl group. While the target compound has a methoxy group at the 4-position and an unmodified acetyl group at the 3-position, these related compounds highlight potential modifications achievable at the 3-position while maintaining the core structure. [] (See: )

3,4-Dihydro-6-[4-(3,4-dimethoxybenzoyl)-1-piperazinyl]-2(1H)-quinolinone (OPC-8212)

  • Compound Description: OPC-8212 is a novel positive inotropic agent, meaning it increases the force of muscle contractions, particularly in the heart. Studies demonstrate its effectiveness in treating heart failure in various animal models. It acts through a mechanism distinct from catecholamines and cardiac glycosides. [, , , , ]
  • Relevance: OPC-8212 belongs to the 2(1H)-quinolinone class of compounds, directly relating it to the target compound, 3-acetyl-4-methoxy-2(1H)-quinolinone. Both compounds share the core quinolinone structure. Although their substituents differ, with OPC-8212 having a more complex side chain at the 6-position, their shared core structure suggests potential similarities in their chemical and biological properties. [, , , , ] (See: , , , , , )

(4-phenyl-1-piperazinyl)-propoxy-2(1H)-quinolinone derivatives

  • Compound Description: This series of compounds was investigated for potential neuroleptic activity. The researchers found many of these derivatives demonstrated potent antimethamphetamine effects in animal models. []
  • Relevance: These derivatives, like the target compound, are built on the 2(1H)-quinolinone core structure. They highlight the potential for developing neurologically active compounds by modifying the substituents on this core. Although 3-acetyl-4-methoxy-2(1H)-quinolinone has different substituents compared to the studied derivatives, their shared core structure and potential for neurological activity make them relevant. [] (See: )

7-{3-[4-(2,3-Dimethylphenyl)-1-piperazinyl]propoxy}-2(1H)-quinolinone (OPC-4392)

  • Compound Description: OPC-4392 is a dopamine autoreceptor agonist and postsynaptic D-2 receptor antagonist. It shows potential for treating neurological disorders due to its effects on dopamine signaling. []
  • Relevance: Similar to the target compound, OPC-4392 also belongs to the 2(1H)-quinolinone class of compounds. Despite having different substituents, the shared core structure between OPC-4392 and 3-acetyl-4-methoxy-2(1H)-quinolinone suggests potential similarities in their chemical properties and interactions with biological targets, particularly within the dopaminergic system. [] (See: )
  • Compound Description: Researchers explored these derivatives while searching for inhibitors of 12(S)-hydroxyeicosatetraenoic acid (12-HETE) release, a key player in cardiovascular diseases. These compounds showed promising inhibitory activity in vitro and in vivo, suggesting potential therapeutic applications in treating circulatory disorders. []
  • Relevance: The target compound, 3-acetyl-4-methoxy-2(1H)-quinolinone, and these derivatives share the core 2(1H)-quinolinone structure, highlighting the importance of this scaffold in medicinal chemistry. Although their substituents differ, the fact that both the target compound and these derivatives have been investigated for their biological activities suggests a possible overlap in their pharmacological profiles. [] (See: )

3,4-Dihydro-6-[3-(1-o-tolylimidazol-2-yl)sulfinylpropoxy]-2(1H)-quinolinone (5k)

  • Compound Description: Compound 5k emerged as a potent inhibitor of 12(S)-hydroxyeicosatetraenoic acid (12-HETE) release in vitro and in vivo. It demonstrated greater potency than esculetin, a known inhibitor, suggesting its potential as a therapeutic agent for cardiovascular diseases. []
  • Relevance: Both 5k and 3-acetyl-4-methoxy-2(1H)-quinolinone share the 2(1H)-quinolinone core structure, indicating potential similarities in their chemical properties and biological activities. The presence of a methoxy group in both compounds, albeit at different positions, further strengthens their structural relationship. [] (See: )

Properties

CAS Number

400079-79-0

Product Name

3-acetyl-4-methoxy-2(1H)-quinolinone

IUPAC Name

3-acetyl-4-methoxy-1H-quinolin-2-one

Molecular Formula

C12H11NO3

Molecular Weight

217.22 g/mol

InChI

InChI=1S/C12H11NO3/c1-7(14)10-11(16-2)8-5-3-4-6-9(8)13-12(10)15/h3-6H,1-2H3,(H,13,15)

InChI Key

QGMICPWQCVLUIG-UHFFFAOYSA-N

SMILES

CC(=O)C1=C(C2=CC=CC=C2NC1=O)OC

Canonical SMILES

CC(=O)C1=C(C2=CC=CC=C2NC1=O)OC

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.